2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide
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Overview
Description
2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced via a nucleophilic aromatic substitution reaction.
Coupling with pyridine derivative: The pyridine moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluorophenyl)-4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide
- 2-(4-fluorophenyl)-4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide
Uniqueness
The unique feature of 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide lies in the position of the fluorine atom on the phenyl ring. This positional variation can significantly influence the compound’s biological activity and its interaction with molecular targets. The presence of the fluorine atom at the 3-position may enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C19H13FN4OS2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-4-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H13FN4OS2/c1-11-16(27-18(22-11)12-4-2-6-14(20)8-12)17(25)24-19-23-15(10-26-19)13-5-3-7-21-9-13/h2-10H,1H3,(H,23,24,25) |
InChI Key |
LUKFXZWTGNDHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
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